7beta,25-Dihydroxycholesterol 7beta,25-Dihydroxycholesterol 7β,25-dihydroxycholesterol (7β25OHC) is an isomer of 7α,25-dihydroxycholesterol (7α25OHC). Its synthesis from 7-keto,25-hydroxycholesterol (7k25OHC) is catalyzed by 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the reverse oxidation from 7β25OHC to 7k25OHC.
7beta,25-dihydroxycholesterol is a 7beta-hydroxy steroid, a cholestanoid, an oxysterol and a 3beta-hydroxy-Delta-steroid.
Brand Name: Vulcanchem
CAS No.: 64907-21-7
VCID: VC7928120
InChI: InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol

7beta,25-Dihydroxycholesterol

CAS No.: 64907-21-7

Cat. No.: VC7928120

Molecular Formula: C27H46O3

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

7beta,25-Dihydroxycholesterol - 64907-21-7

Specification

CAS No. 64907-21-7
Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
IUPAC Name (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Standard InChI InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1
Standard InChI Key BQMSKLCEWBSPPY-CGSQRZAOSA-N
Isomeric SMILES C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Introduction

Chemical Identity and Structural Properties

7β,25-Dihydroxycholesterol (CAS: 64907-21-7) is a hydroxylated derivative of cholesterol with the molecular formula C₂₇H₄₆O₃ and a molecular weight of 418.7 g/mol. Its systematic IUPAC name is (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₇H₄₆O₃
Molecular Weight418.7 g/mol
CAS Number64907-21-7
SolubilityLipid-soluble
Hydroxylation PositionsC7β, C25
Key Synonyms7β,25-DHC; 7β-OHC

Biosynthesis and Metabolic Pathways

7β,25-DHC is synthesized through enzymatic modifications of cholesterol or its metabolites:

  • Cholesterol → 25-Hydroxycholesterol (25-HC): Catalyzed by cholesterol-25-hydroxylase (CH25H) .

  • 25-HC → 7β,25-DHC:

    • 7-Ketocholesterol (7-KC) Pathway: 25-HC is oxidized to 7-KC, which is subsequently reduced by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) to form 7β,25-DHC .

    • Direct Hydroxylation: Alternatively, cytochrome P450 enzymes (e.g., CYP7B1) may hydroxylate 25-HC at the C7β position, though this pathway is less characterized .

Regulatory Enzymes:

  • HSD11B1: Converts 7-KC to 7β,25-DHC.

  • CYP7B1: Hydroxylates 25-HC at C7β in specific tissues .

Mechanisms of Action and Signaling Pathways

GPR183 Activation

7β,25-DHC acts as a chemoattractant by binding GPR183, a GPCR expressed on immune cells (e.g., B cells, dendritic cells). This interaction facilitates immune cell migration to lymphoid tissues, enhancing adaptive immune responses .

Smoothened (Smo) Receptor Modulation

In hedgehog signaling, 7β,25-DHC activates Smo, a critical receptor in developmental and oncogenic pathways. This activation competes with other sterols, suggesting a regulatory role in cell differentiation and cancer progression .

Protein Kinase C (PKC) Inhibition

7β,25-DHC suppresses PKC activity in lymphocytes, reducing phosphorylation of membrane-associated substrates. This mechanism underlies its immunosuppressive effects, impairing T-cell activation and cytokine production .

Lipid Metabolism Regulation

  • SREBP Suppression: 7β,25-DHC inhibits sterol regulatory element-binding proteins (SREBPs), reducing cholesterol synthesis and NLRP3 inflammasome activation .

  • LXR Activation: Enhances bile acid synthesis via cytochrome P450 7A1 (CYP7A1), linking oxysterol metabolism to lipid homeostasis .

Biological Roles and Research Findings

Immune System Modulation

  • Pro-inflammatory Effects: 7β,25-DHC recruits GPR183+ immune cells to inflammatory sites, exacerbating conditions like colitis .

  • Anti-inflammatory Effects: By inhibiting SREBP and NLRP3, it reduces IL-1β and IL-18 production, mitigating chronic inflammation .

Cholesterol Homeostasis

7β,25-DHC suppresses HMG-CoA reductase activity, decreasing cellular cholesterol synthesis. This regulatory role is critical in atherosclerosis and metabolic disorders .

Neurological Implications

While 7β-hydroxycholesterol (a related oxysterol) is linked to Alzheimer’s disease, 7β,25-DHC’s role in neurodegeneration remains unexplored .

Research Studies and Clinical Relevance

Table 2: Key Research Findings

Study FocusMethodologyKey FindingsSource
PKC InhibitionSpleen cell assaysReduced PKC activity in lymphocytes
GPR183 SignalingHEK-293 transfection modelsInduced immune cell migration
Lipid MetabolismHSD11B1 knockout miceAltered bile acid synthesis
ImmunosuppressionTHP-1 monocyte assaysNo TLR involvement in IL-8 secretion

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